REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][C:5]([C@@H:8]([O:10]C(=O)[C@H](NC(OC(C)(C)C)=O)C(C)C)[CH3:9])=[N:6][CH:7]=1>CO>[Br:1][C:2]1[CH:3]=[N:4][C:5]([CH:8]([OH:10])[CH3:9])=[N:6][CH:7]=1
|
Name
|
ii
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC(=NC1)[C@H](C)OC([C@@H](C(C)C)NC(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered through a pad of silica using 1:1 MeOH/DCM
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Crystallisation from hot heptane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC(=NC1)C(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.85 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][C:5]([C@@H:8]([O:10]C(=O)[C@H](NC(OC(C)(C)C)=O)C(C)C)[CH3:9])=[N:6][CH:7]=1>CO>[Br:1][C:2]1[CH:3]=[N:4][C:5]([CH:8]([OH:10])[CH3:9])=[N:6][CH:7]=1
|
Name
|
ii
|
Quantity
|
15.4 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC(=NC1)[C@H](C)OC([C@@H](C(C)C)NC(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered through a pad of silica using 1:1 MeOH/DCM
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Crystallisation from hot heptane
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=NC(=NC1)C(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.85 g | |
YIELD: CALCULATEDPERCENTYIELD | 75.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |